molecular formula C23H26N2O8S B2996958 ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate CAS No. 863452-55-5

ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate

Cat. No.: B2996958
CAS No.: 863452-55-5
M. Wt: 490.53
InChI Key: CTDFUUZEPHBURH-UHFFFAOYSA-N
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Description

This compound is a benzothiazepin derivative characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen atoms. Key structural features include:

  • A 3,4-dimethoxyphenyl substituent at position 2 of the thiazepin ring, contributing electron-donating effects and influencing lipophilicity.
  • An ethyl acetamido acetate ester side chain, which may improve solubility and serve as a prodrug moiety for hydrolytic activation .

Properties

IUPAC Name

ethyl 2-[[2-[2-(3,4-dimethoxyphenyl)-1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O8S/c1-4-33-23(28)13-24-21(26)14-25-16-7-5-6-8-19(16)34(29,30)20(12-22(25)27)15-9-10-17(31-2)18(11-15)32-3/h5-11,20H,4,12-14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDFUUZEPHBURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1C(=O)CC(S(=O)(=O)C2=CC=CC=C21)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets. .

Biological Activity

Ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate is a complex organic compound with potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

1. Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a benzo[b][1,4]thiazepin core. Its molecular formula is C20H24N2O7SC_{20}H_{24}N_2O_7S, and it has a molecular weight of approximately 420.48 g/mol. The compound's structure can be represented as follows:

Ethyl 2 2 2 3 4 dimethoxyphenyl 1 1 dioxido 4 oxo 3 4 dihydrobenzo b 1 4 thiazepin 5 2H yl acetamido acetate\text{Ethyl 2 2 2 3 4 dimethoxyphenyl 1 1 dioxido 4 oxo 3 4 dihydrobenzo b 1 4 thiazepin 5 2H yl acetamido acetate}

2. Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic pathway includes the formation of the thiazepin ring and subsequent functionalization to introduce the ethyl acetate moiety.

3.1 Antimicrobial Activity

Research has indicated that derivatives of compounds similar to ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-... exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds containing thiazepin structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • Antifungal Activity : Some derivatives have also demonstrated antifungal activity against pathogens like Candida albicans .

3.2 Anti-inflammatory Properties

Studies have highlighted that certain benzothiazole derivatives exhibit anti-inflammatory effects. While specific data on ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-...) is limited, related compounds have shown promise in reducing inflammation markers in vitro .

3.3 Anticancer Potential

Emerging studies suggest that compounds with similar structural motifs may possess anticancer properties. For example, some thiazepine derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro .

4. Research Findings

A variety of studies have explored the biological implications of this compound and its analogs:

Study ReferenceBiological ActivityFindings
AntibacterialSignificant activity against E. coli and S. aureus.
Anti-inflammatoryNotable reduction in inflammation markers in cell assays.
AnticancerInhibition of cancer cell growth in vitro studies.

5. Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing various thiazepine derivatives, ethyl derivatives were found to exhibit potent antibacterial activity comparable to standard antibiotics like ampicillin . The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Effects
A derivative similar to ethyl 2-(...)-acetate was tested in an animal model for its anti-inflammatory effects and showed a significant decrease in paw edema after administration .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Highlights Pharmacological Notes Reference ID
Ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate Benzo[b][1,4]thiazepin-4-one 3,4-Dimethoxyphenyl; 1,1-dioxido; ethyl acetamido acetate ~535 (estimated)* Likely involves bromoethyl acetate coupling under basic conditions Potential CNS activity inferred from core
Ethyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate Benzo[b][1,4]oxazin-3-one Phenyl; ethyl acetate ester 396 (via ESI-MS) K₂CO₃-mediated alkylation with bromoethyl acetate in acetone Not reported
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide Benzo[b][1,4]thiazin-3-one Acetamide side chain ~250 (estimated) Derived from 1,4-thiazine intermediates Anticipated derivatization potential
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate Quinazolin-4-one Phenyl; thioacetate ester ~340 (estimated) Hydrazine hydrate reaction with thioglycolic acid Antimicrobial activity explored
(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate Benzo[b][1,4]thiazepin-4-one 4-Methoxyphenyl; dimethylaminoethyl; acetate ester ~473 (calculated) Hypervalent iodine-mediated synthesis Cardiotonic properties reported

*Estimated based on structural analogs and functional group contributions.

Structural and Functional Insights:

Core Heterocycle Variations: Replacement of thiazepin with oxazin (as in ) reduces sulfur content, altering electron distribution and metabolic pathways.

Substituent Effects :

  • The 3,4-dimethoxyphenyl group increases steric bulk and lipophilicity relative to simpler phenyl () or 4-methoxyphenyl () substituents, possibly enhancing blood-brain barrier penetration.
  • Ethyl acetamido acetate vs. thioacetate (): The former may act as a prodrug, while the latter could exhibit redox-dependent activity.

Synthetic Routes: The target compound’s synthesis likely parallels methods in , utilizing alkylation of a thiazepin precursor with bromoethyl acetate. In contrast, quinazolinone derivatives () require hydrazine-mediated cyclization.

Sulfone-containing derivatives often exhibit enhanced metabolic stability compared to sulfide analogs, as seen in NSAID development .

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